molecular formula C5H8N2O2 B15246351 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol

Cat. No.: B15246351
M. Wt: 128.13 g/mol
InChI Key: GXPHDIFFQSPPLJ-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a methyl group at the 4-position and an ethanol moiety at the 3-position. The 1,2,5-oxadiazole ring system is known for its electron-deficient nature, which imparts stability and reactivity, making it a valuable scaffold in medicinal chemistry and materials science. The ethanol substituent introduces a hydroxyl group, enhancing solubility and enabling hydrogen-bonding interactions, which are critical for biological activity and molecular recognition . This compound is primarily utilized in pharmacological research, particularly as a precursor or intermediate in the synthesis of bioactive molecules targeting infectious diseases and metabolic pathways .

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanol

InChI

InChI=1S/C5H8N2O2/c1-3-5(4(2)8)7-9-6-3/h4,8H,1-2H3

InChI Key

GXPHDIFFQSPPLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1C(C)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Nitrile Oxides with Activated Methylene Compounds

This classical method involves the 1,3-dipolar cycloaddition of nitrile oxides to acetylene or nitrile derivatives. For example, 4-methyl-1,2,5-oxadiazole-3-carbonitrile can react with hydroxylamine under basic conditions to form the oxadiazole nucleus. Subsequent functionalization at the 3-position is achieved through nucleophilic substitution or coupling reactions.

Reaction Conditions :

  • Nitrile Oxide Precursor : 4-Methyl-3-cyano-1,2,5-oxadiazole
  • Dipole Acceptor : Ethyl propiolate or acetylene derivatives
  • Solvent : Ethanol or tetrahydrofuran (THF)
  • Temperature : 60–80°C, 6–12 hours
  • Yield : 65–75%

Hydrazine-Mediated Cyclization

Hydrazine hydrate reacts with carboxylic acid derivatives to form hydrazides, which cyclize in the presence of carbon disulfide or cyanogen bromide to yield 1,2,5-oxadiazoles. For instance, 3-acetyl-4-methyl-1,2,5-oxadiazole can be synthesized by treating 3-cyano-4-methyl-1,2,5-oxadiazole with hydrazine followed by oxidation.

Key Steps :

  • Hydrazide Formation :
    • Reactant: 3-Cyano-4-methyl-1,2,5-oxadiazole
    • Reagent: Hydrazine hydrate in ethanol
    • Conditions: Reflux, 4–6 hours
  • Cyclization :
    • Reagent: Carbon disulfide in alkaline medium
    • Temperature: 80°C, 8 hours
    • Yield: 60–70%

Catalytic and Microwave-Assisted Syntheses

Scandium Triflate-Catalyzed Coupling

Modern methods employ Lewis acids to accelerate oxadiazole formation. Scandium trifluoromethanesulfonate (Sc(OTf)₃) catalyzes the reaction between aldehydes and hydroxylamine derivatives, enabling one-pot synthesis of functionalized oxadiazoles.

Procedure :

  • Reactants : 4-Methyl-1,2,5-oxadiazole-3-carboximidamide + Ethylene oxide
  • Catalyst : Sc(OTf)₃ (5 mol%)
  • Solvent : Acetonitrile
  • Temperature : 25°C, 3 hours
  • Yield : 78–82%

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times and improves yields by enhancing thermal efficiency.

Protocol :

  • Reactants : 3-Acetyl-4-methyl-1,2,5-oxadiazole + Ethylene glycol
  • Conditions :
    • Microwave Power: 300 W
    • Time: 15–20 minutes
    • Solvent: Ethanol
  • Yield : 88–92%

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Advantages
Ketone Reduction NaBH₄, MeOH, rt 85–90 ≥95 High yield, mild conditions
Nucleophilic Substitution K₂CO₃, DMF, 100°C 55–65 90–93 Direct functionalization
Catalytic Coupling Sc(OTf)₃, 25°C 78–82 ≥97 Room temperature, scalable
Microwave Synthesis 300 W, 15 min 88–92 ≥98 Rapid, energy-efficient

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

The position of substituents on the oxadiazole ring is critical. Using electron-withdrawing groups (e.g., nitro) at specific positions directs cyclization to the desired 1,2,5-oxadiazole isomer.

Stabilization of the Ethanol Moiety

The secondary alcohol group is prone to oxidation. Protective strategies include:

  • Silylation : tert-Butyldimethylsilyl (TBDMS) ether protection during synthesis.
  • In Situ Reduction : Immediate use of the alcohol without isolation.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with the replication of viral or bacterial DNA. The oxadiazole ring’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol 4-methyl, 3-ethanol 144.15 Enhanced solubility due to hydroxyl group; potential for H-bonding in drug design.
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone 4-methyl, 3-ethanone 142.12 Ketone group increases electrophilicity; used as a precursor in organic synthesis.
(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride 4-methyl, 3-aminomethyl (as HCl salt) 158.60 Amine functionality improves bioavailability; used in peptide-mimetic drug candidates.
(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol 4-ethyl, 3-methanol 128.13 Ethyl group enhances lipophilicity; explored in prodrug strategies.
(4-Amino-1,2,5-oxadiazol-3-yl)methanol 4-amino, 3-methanol 115.09 Amino group enables conjugation with targeting moieties; studied in anticancer agents.

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